3-(Furan-2-yl)aniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJCDNJJZHUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Furan 2 Yl Aniline Hydrochloride and Its Derivatives
Advanced Synthetic Routes for the Parent Compound, 3-(Furan-2-yl)aniline (B27489)
The creation of the biaryl structure of 3-(Furan-2-yl)aniline, which links a furan (B31954) ring to an aniline (B41778) ring, is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds and is a primary method for synthesizing 3-(Furan-2-yl)aniline. libretexts.orgwikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govtcichemicals.com For the synthesis of 3-(Furan-2-yl)aniline, two main pathways are viable:
Pathway A: The reaction of 2-furylboronic acid with 3-bromoaniline (B18343).
Pathway B: The reaction of 3-aminophenylboronic acid with 2-bromofuran.
The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the boronic acid derivative in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is lauded for its use of stable and environmentally benign organoboron reagents and its tolerance for a wide array of functional groups, including the amine group on the aniline ring, which often does not require a protecting group. nih.gov
A typical reaction setup would involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, an inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), and a solvent system, often a mixture of an organic solvent like dioxane or toluene with water. organic-synthesis.comnih.gov
Alternative Catalytic Approaches for C-C Bond Formation
While Suzuki-Miyaura coupling is highly effective, other cross-coupling methodologies can also be employed for the synthesis of 3-(Furan-2-yl)aniline, each with its own set of advantages and substrate requirements.
Stille Coupling: This reaction couples an organotin compound (e.g., 2-(tributylstannyl)furan) with an aryl halide (3-bromoaniline). wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannanes, though the toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.org
Hiyama Coupling: This involves the coupling of an organosilane (e.g., 2-(trimethoxysilyl)furan) with an aryl halide. A key advantage of the Hiyama coupling is the low toxicity and cost of organosilanes. umich.eduarkat-usa.org The reaction is activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Direct C-H Arylation: Emerging as a more atom-economical method, direct C-H arylation involves the coupling of a C-H bond of furan directly with an aryl halide like 3-bromoaniline. nih.govresearchgate.net This approach avoids the pre-functionalization step of creating an organometallic reagent, thereby shortening the synthetic sequence. nih.gov Palladium catalysts are commonly used for this transformation. nih.gov
Buchwald-Hartwig Amination: This reaction offers an alternative retrosynthetic approach by forming the C-N bond instead of the C-C bond. wikipedia.orgacsgcipr.org In this scenario, furan-2-boronic acid could be coupled with 3-bromoaniline in a variation of the Suzuki reaction, or more directly, a furan derivative could be coupled with aniline. However, the more common application of Buchwald-Hartwig amination would involve coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com To synthesize 3-(Furan-2-yl)aniline, one could envision a reaction between 2-bromofuran and 3-aminoaniline, though this is a less common strategy for this specific target.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of cross-coupling reactions is highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of 3-(Furan-2-yl)aniline. Key variables that are typically screened include the choice of catalyst, ligand, base, solvent, and temperature.
For a Suzuki-Miyaura coupling of 2-furylboronic acid and 3-bromoaniline, a hypothetical optimization study might yield results similar to those presented in the interactive table below. The data illustrates how systematic variation of reaction components can lead to the identification of optimal conditions.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | Na₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 88 |
| 6 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 7 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 89 |
This table is a representation of typical optimization results for a Suzuki-Miyaura cross-coupling reaction and is for illustrative purposes.
From such a study, the combination of a modern biarylphosphine ligand like XPhos with a palladium acetate precursor, potassium phosphate as the base, and a dioxane/water solvent system at 100°C is shown to be highly effective.
Derivatization Strategies from 3-(Furan-2-yl)aniline to Form 3-(Furan-2-yl)aniline Hydrochloride
Once the parent compound, 3-(Furan-2-yl)aniline, is synthesized and purified, it is converted into its hydrochloride salt to potentially improve its stability, solubility, and handling properties.
Salt Formation Mechanisms and Yield Optimization
The formation of this compound is a straightforward acid-base reaction. The basic amino group (-NH₂) on the aniline ring is protonated by the strong acid, hydrochloric acid (HCl), to form the corresponding anilinium salt (-NH₃⁺Cl⁻). nih.govlibretexts.org
The mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a Brønsted-Lowry base to accept a proton (H⁺) from hydrochloric acid.
To optimize the yield of the hydrochloride salt, several factors are considered:
Stoichiometry: Reacting molar equivalents of the aniline and HCl is crucial. A slight excess of HCl is sometimes used to ensure complete protonation, as any unreacted HCl can be easily removed during the drying process. youtube.com
Solvent Selection: The reaction is typically performed in a solvent in which the free base is soluble, but the hydrochloride salt has limited solubility, thus promoting precipitation or crystallization of the product. Common solvents include diethyl ether, isopropanol, or ethanol.
Isolation: The product is typically isolated by filtration after it crystallizes or precipitates from the solution. The collected solid is then washed with a cold, non-polar solvent to remove any soluble impurities and dried under vacuum to remove residual solvent and any excess HCl. youtube.comorgsyn.org Proper drying is essential to obtain a high-purity, free-flowing solid. orgsyn.org
Influence of Counterions on Compound Stability and Reactivity
The choice of the counterion in a salt can have a significant impact on the physicochemical properties of the compound, including its stability, solubility, hygroscopicity, and melting point. purdue.edunih.gov In the case of this compound, the chloride ion (Cl⁻) is the counterion.
Stability: Converting the aniline free base to its hydrochloride salt generally increases its stability. Aniline and its derivatives can be susceptible to oxidation and may darken upon exposure to air and light. sciencemadness.org The salt form is often more crystalline and less reactive, offering better storage stability. researchgate.net However, aniline hydrochloride itself can be hygroscopic and may still darken over time if exposed to air and light.
Hygroscopicity: The presence of the ionic chloride counterion can increase the compound's affinity for water, making it hygroscopic. copernicus.org This tendency to absorb moisture from the atmosphere is an important consideration for storage and formulation, as the presence of water can potentially affect the compound's physical and chemical stability. purdue.edu
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. While the direct participation of this compound in documented MCRs is not extensively reported, the synthesis of structurally related meta-hetarylanilines provides valuable insights into potential reaction pathways.
A notable example is the one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones. nih.govbeilstein-journals.org In a relevant study, a 1,3-diketone bearing a furan-2-yl substituent was reacted with an amine and acetone to yield a meta-substituted aniline. nih.govbeilstein-journals.org Although this reaction builds the aniline ring rather than using a pre-formed one, it demonstrates the feasibility of incorporating the furan-aniline scaffold in a multi-component setup. The reaction proceeds through a sequence of aldol-type reactions and dehydrations. nih.gov The success of this reaction is highly dependent on the electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone. nih.govbeilstein-journals.org
The following table illustrates the synthesis of a meta-substituted aniline from a furan-2-yl substituted 1,3-diketone, which serves as a model for potential multi-component reactions involving furan-aniline derivatives.
Table 1: Synthesis of a meta-Hetarylaniline from a Furan-2-yl Substituted 1,3-Diketone
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Conditions |
|---|---|---|---|---|---|
| 1-(Furan-2-yl)butane-1,3-dione | Benzylamine | Acetone | 5-(Furan-2-yl)-N-benzyl-3-methylaniline | Low | Heating |
Data derived from a study on the synthesis of meta-hetarylanilines, indicating the reaction was sluggish and resulted in a low yield with a furan-2-yl substituted 1,3-diketone. nih.govbeilstein-journals.org
For example, a one-pot three-component reaction for the synthesis of furo[3,4-b]chromene-1,5(6H)-dione derivatives has been reported, which involves the reaction of an aromatic aldehyde, pyrrolidine, and dimedone to form an intermediate that subsequently reacts with tetronic acid. rsc.org This highlights the potential for furan-containing scaffolds to be integrated into fused systems through MCRs.
The development of novel ring-forming reactions is crucial for expanding the chemical space of accessible heterocyclic compounds. The furan and aniline moieties in 3-(furan-2-yl)aniline offer multiple reactive sites that can be exploited in novel cyclization strategies. While specific novel ring-forming reactions involving this compound are not extensively documented, the oxidative dearomatization of furan rings followed by cyclization represents a promising avenue for exploration. nih.gov
A study on the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones demonstrated an unusual cyclization of the formed 2-ene-1,4,7-triones, which is related to the Paal–Knorr synthesis, to form a new furan ring. nih.gov This suggests that the furan ring in 3-(furan-2-yl)aniline could potentially undergo dearomatization and subsequent rearrangement to participate in novel ring-forming cascades.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity and stereoselectivity are critical aspects of organic synthesis that dictate the formation of a specific isomer among multiple possibilities. In the context of 3-(furan-2-yl)aniline, the interplay between the directing effects of the furan and aniline rings governs the regiochemical outcome of its reactions.
The furan ring is known to undergo electrophilic aromatic substitution preferentially at the 2-position due to the greater stabilization of the intermediate carbocation. pharmaguideline.com The aniline moiety, on the other hand, is an ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. Therefore, in reactions involving electrophilic attack, a mixture of products resulting from substitution at the ortho and para positions of the aniline ring, as well as at the 5-position of the furan ring (the other α-position), could be expected. The precise regiochemical outcome would likely be influenced by the nature of the electrophile and the reaction conditions.
While the general principles of regioselectivity in electrophilic aromatic substitution are well-established, specific studies on the regioselective reactions of 3-(furan-2-yl)aniline are scarce. An efficient regioselective electrochemical synthesis of selenylbenzo[b]furan derivatives through the cyclization of 2-alkynylphenols has been reported, demonstrating the possibility of achieving high regioselectivity in the synthesis of furan-containing fused systems. nih.gov
Information regarding the stereoselectivity in reactions of this compound is not available in the reviewed literature. Achieving stereocontrol in reactions involving this achiral molecule would necessitate the use of chiral reagents, catalysts, or auxiliaries.
Green Chemistry Approaches in the Synthesis of this compound and its Analogues
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green methodologies in the synthesis of heterocyclic compounds, including furan and aniline derivatives, is a rapidly developing field.
Microwave-assisted and ultrasound-assisted synthesis are two prominent green chemistry techniques that can significantly accelerate reaction rates, improve yields, and reduce energy consumption. While specific applications of these techniques for the synthesis of this compound are not documented, their successful use in the synthesis of other furan-containing compounds and anilines suggests their potential applicability. semanticscholar.org
For instance, a green and intrinsically safe pathway for the catalytic synthesis of diisocyanates containing a furan ring from 5-hydroxymethylfurfural has been developed, highlighting the move towards sustainable routes for furan-based chemicals. rsc.org Furthermore, the synthesis of substituted anilines and quinazolines from isatoic anhydride-8-amide has been achieved using adaptable pH-sensitive cyclization chemistry under green conditions. semanticscholar.org These examples underscore the potential for developing environmentally benign synthetic routes for 3-(furan-2-yl)aniline and its derivatives.
The following table summarizes green chemistry approaches that could be adapted for the synthesis of this compound and its analogues.
Table 2: Potential Green Chemistry Approaches for the Synthesis of 3-(Furan-2-yl)aniline Analogues
| Green Chemistry Approach | Potential Advantages | Relevant Examples |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, potential for solvent-free reactions. | Synthesis of various furan and aniline derivatives. frontiersin.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, often milder reaction conditions. | Synthesis of various heterocyclic compounds. |
| Catalyst-Free Synthesis in Water | Avoids toxic metal catalysts and organic solvents, environmentally benign. | Synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. |
| Use of Renewable Feedstocks | Reduces reliance on fossil fuels, promotes sustainability. | Synthesis of furan derivatives from biomass. |
Chemical Reactivity and Transformation of 3 Furan 2 Yl Aniline Hydrochloride
Electrophilic Aromatic Substitution on the Furan (B31954) Moiety
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, generally favoring the 2-position. pearson.compearson.com This enhanced reactivity, greater than that of benzene (B151609), is due to the ability of the oxygen atom to stabilize the intermediate carbocation (sigma complex) through resonance. pearson.compearson.com For 3-(Furan-2-yl)aniline (B27489) hydrochloride, electrophilic attack is anticipated to occur predominantly at the 5-position of the furan ring, as the 2-position is already substituted.
Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically proceed under mild conditions. pearson.com For instance, bromination of furan can be achieved with bromine in dioxane at low temperatures to yield 2-bromofuran. pearson.com
Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety
The aniline ring is also highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. libretexts.orgucalgary.ca However, the reactivity of the aniline moiety in 3-(Furan-2-yl)aniline hydrochloride is complicated by the presence of the furan-2-yl substituent and the fact that the amine is protonated in the hydrochloride salt.
The furan-2-yl group can exert a modest electron-withdrawing effect due to the electronegativity of the oxygen atom. The anilinium ion (-NH3+), being positively charged, is strongly deactivating and a meta-director. chemistrysteps.com Therefore, direct electrophilic substitution on the aniline ring of the hydrochloride salt would be difficult and, if it were to occur, would likely direct the substituent to the meta position relative to the amino group.
To achieve ortho-para substitution, the free amine, 3-(furan-2-yl)aniline, would be the required starting material. However, the high reactivity of arylamines can lead to polysubstitution and oxidative side reactions. libretexts.orglibretexts.org A common strategy to control the reactivity and achieve monosubstitution is to protect the amino group as an amide, such as an acetanilide. The amide group is still an ortho-para director but is less activating than the free amino group, allowing for more controlled reactions. ucalgary.calibretexts.org Following the substitution reaction, the protecting group can be removed by hydrolysis to regenerate the amine. ucalgary.ca
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group of 3-(furan-2-yl)aniline is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.
Acylation and Alkylation Reactions
The nitrogen atom of the amine is nucleophilic and readily reacts with acylating and alkylating agents. Acylation, typically with acid chlorides or anhydrides, forms amides. For example, reaction with acetic anhydride (B1165640) would yield N-(3-(furan-2-yl)phenyl)acetamide. libretexts.org This transformation is often used to "protect" the amine group and moderate its activating effect during electrophilic aromatic substitution on the aniline ring. ucalgary.calibretexts.org Alkylation reactions with alkyl halides can lead to the formation of secondary and tertiary amines.
Formation of Imine and Schiff Base Derivatives
Primary amines, such as 3-(furan-2-yl)aniline, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netyoutube.com This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.neteijppr.com The formation of the C=N double bond in the resulting imine can extend the conjugation between the furan and aniline rings, a property that is often exploited in the synthesis of dyes and compounds with specific electronic properties. youtube.com The reaction to form a Schiff base from an aniline and a benzaldehyde (B42025) can proceed simply by mixing the two reagents. youtube.com
Oxidation Pathways of the Furan Ring System
The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxygenated products. researchgate.net The outcome of the oxidation depends on the oxidant used and the substitution pattern of the furan ring. researchgate.net Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. Oxidation of some furan derivatives can yield 1,4-dicarbonyl compounds. researchgate.netrsc.orgnih.gov For instance, furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening with Mn(III)/Co(II) catalysts in an oxygen atmosphere to produce 1,4-dicarbonyl moieties. rsc.orgnih.gov
Reduction Reactions of Modified Aniline or Furan Rings
While the furan and aniline rings are generally stable to reduction under standard conditions, specific modifications can enable reduction reactions. Catalytic hydrogenation can be used to reduce the furan ring, although this often requires forcing conditions and can lead to ring cleavage. researchgate.net
More commonly, reduction is employed on derivatives of 3-(furan-2-yl)aniline. For example, if a nitro group were introduced onto the aniline ring via electrophilic substitution (of the protected amine), it could be subsequently reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. This provides a synthetic route to diamino derivatives.
Catalytic Transformations Mediated by Metal Complexes
The structural scaffold of 3-(furan-2-yl)aniline, featuring both a nucleophilic aniline moiety and an electron-rich furan ring, allows for a diverse range of chemical transformations catalyzed by metal complexes. These reactions are pivotal for creating more complex molecules, often serving as key steps in the synthesis of pharmaceuticals and functional materials. Palladium, rhodium, and gold complexes are notably effective in mediating these transformations, each enabling unique reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are renowned for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. For derivatives of 3-(furan-2-yl)aniline, these reactions are primarily used for constructing biaryl systems or for further functionalization of the aniline nitrogen.
Suzuki-Miyaura Coupling: The fundamental structure of 3-(furan-2-yl)aniline is itself often assembled via a palladium-catalyzed Suzuki-Miyaura reaction. This involves the cross-coupling of an aryl halide, such as 3-bromoaniline (B18343), with an organoboron reagent like 2-furylboronic acid. The general catalytic cycle for this transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govmdpi.com This powerful bond-forming reaction is central to creating the core furan-aniline linkage.
Table 1: Representative Synthesis of 3-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product | Yield |
|---|
Buchwald-Hartwig Amination: The amino group of this compound is a prime site for N-arylation or N-alkylation via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines from aryl halides. nih.govyoutube.comwiley.com The reaction typically employs a palladium precursor and a specialized, bulky, electron-rich phosphine (B1218219) ligand, such as BrettPhos, RuPhos, or XPhos, which facilitates the key steps of oxidative addition and reductive elimination. youtube.com By reacting 3-(furan-2-yl)aniline with various aryl or heteroaryl halides, a wide array of more complex tri-aryl amine derivatives can be synthesized. nih.gov
Table 2: Hypothetical Buchwald-Hartwig Arylation of 3-(Furan-2-yl)aniline
| Amine | Aryl Halide | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| 3-(Furan-2-yl)aniline | 4-Chlorotoluene | Pd₂(dba)₃ + BrettPhos | KOtBu | Toluene | N-(4-methylphenyl)-3-(furan-2-yl)aniline |
Gold-Catalyzed Transformations
Gold catalysts, particularly Au(III) species like tetrachloroauric acid (HAuCl₄), have emerged as powerful tools for unique cyclization and rearrangement reactions. mdpi.comresearchgate.netresearchgate.net One notable transformation involves the reaction of furfural (B47365) (a furan-2-aldehyde) with anilines to generate trans-N,N-4,5-diaminocyclopent-2-enones (trans-DACPs). mdpi.comresearchgate.net This reaction represents a significant structural rearrangement where the furan ring is converted into a five-membered cyclopentenone ring, incorporating two molecules of the aniline derivative. The process is efficient, requiring only a small amount of catalyst under ambient, open-air conditions, showcasing a powerful method for rapidly building molecular complexity from simple furan and aniline precursors. mdpi.comresearchgate.net
Table 3: Gold-Catalyzed Transformation of Furfural and Aniline
| Furan Substrate | Aniline Substrate | Catalyst | Catalyst Loading | Conditions | Product Class | Yield |
|---|
Rhodium-Catalyzed Transformations
Rhodium(II) complexes are highly effective catalysts for the transformation of N-sulfonyl-1,2,3-triazoles. nih.govresearchgate.netacs.org These reactions proceed through the formation of a rhodium-iminocarbenoid intermediate after the triazole ring opens and releases nitrogen gas. nih.gov This highly reactive intermediate can then undergo various intermolecular reactions, such as transannulation with nitriles, to form substituted imidazoles. nih.govnih.gov While not a direct reaction of 3-(furan-2-yl)aniline itself, this methodology could be applied to a derivative of the title compound that has been functionalized with a triazole group. Such a strategy would allow for the construction of complex fused heterocyclic systems, wedding the furan-aniline scaffold to an imidazole (B134444) ring system.
Applications in Medicinal Chemistry and Biological Activity
Synthesis of Novel Bioactive Heterocycles Utilizing 3-(Furan-2-yl)aniline (B27489) Hydrochloride as a Precursor
The strategic incorporation of the 3-(furan-2-yl)aniline motif into various heterocyclic systems has been a fruitful approach in the discovery of new compounds with a wide spectrum of pharmacological effects.
Pyrazole-furan hybrids represent a class of compounds with significant therapeutic potential, including anticancer and antimicrobial activities. A plausible synthetic route to such hybrids using 3-(Furan-2-yl)aniline hydrochloride involves its conversion to a corresponding isothiocyanate, followed by reaction with a suitable hydrazine (B178648) derivative. For instance, treatment of 3-(furan-2-yl)aniline with thiophosgene (B130339) would yield 3-(furan-2-yl)isothiocyanate. This intermediate can then undergo condensation with hydrazine hydrate (B1144303) to furnish a thioamide, which upon cyclization, would lead to the desired pyrazole-furan hybrid. A study on the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives reported the reaction of substituted phenyl isothiocyanates with hydrazine monohydrate to form pyrazole (B372694) rings, suggesting a similar pathway could be employed for 3-(furan-2-yl)aniline derivatives. nih.gov During the synthesis of certain pyrazole derivatives, an unexpected furan (B31954) ring cleavage has been observed, leading to the formation of alternative pyrazole structures. nih.gov
A general scheme for the synthesis of pyrazolines from furan-based chalcones involves the reaction of the chalcone (B49325) with hydrazine hydrate. researchgate.net This suggests that a chalcone derived from 3-(furan-2-yl)aniline could be a key intermediate for accessing pyrazoline-furan hybrids.
Table 1: Examples of Biologically Active Pyrazole Derivatives
| Compound | Biological Activity | Reference |
| 1H-Benzofuro[3,2-c]pyrazole derivatives | Tumor cell growth inhibitory activity | nih.gov |
| 3,5-Diaryl-1H-pyrazole | Antidehydration activity | orientjchem.org |
| 3-Trifluoromethyl pyrazole | High yield synthesis from phenyl hydrazine and acetylenic ketones | orientjchem.org |
Thiazole (B1198619) and triazole moieties are prevalent in many clinically used drugs, valued for their broad range of biological activities. The synthesis of thiazole derivatives often follows the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. This compound can be readily converted to the corresponding thiourea (B124793), 1-(3-(furan-2-yl)phenyl)thiourea, by reaction with a thiocyanating agent. This thiourea can then be reacted with various α-haloketones to yield a library of 2-amino-thiazole derivatives bearing the 3-(furan-2-yl)phenyl substituent. A recent study described the synthesis of novel thiazole derivatives containing an imidazole (B134444) and furan scaffold, starting from a furan imidazolyl ketone. nih.gov This highlights the feasibility of incorporating the furan-aniline moiety into thiazole rings.
For the synthesis of triazole-containing systems, a common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The amino group of 3-(furan-2-yl)aniline can be converted to an azide (B81097) group via diazotization followed by treatment with sodium azide. The resulting 1-azido-3-(furan-2-yl)benzene is a versatile intermediate that can be reacted with a variety of terminal alkynes to produce 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.org This method allows for the facile introduction of diverse substituents, enabling the exploration of a wide chemical space for potential drug candidates.
Table 2: Synthetic Approaches to Thiazole and Triazole Derivatives
| Heterocycle | Synthetic Method | Key Intermediate from 3-(Furan-2-yl)aniline | Reference |
| Thiazole | Hantzsch Thiazole Synthesis | 1-(3-(Furan-2-yl)phenyl)thiourea | pharmaguideline.com |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-Azido-3-(furan-2-yl)benzene | organic-chemistry.org |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. nih.govacs.org The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. To utilize this compound in the synthesis of novel chalcones, the aniline (B41778) can be first acylated to introduce an acetophenone moiety. For example, Friedel-Crafts acylation of 3-(furan-2-yl)aniline would yield an amino-acetophenone derivative. This intermediate can then be condensed with various substituted benzaldehydes to produce a library of chalcones bearing the 3-(furan-2-yl)aniline scaffold. A study on the synthesis of heterocyclic chalcone derivatives reported the condensation of 2-acetylfuran (B1664036) with substituted benzaldehydes to yield compounds with potent biological activities. researchgate.net This further supports the potential of furan-containing chalcones in medicinal chemistry.
Table 3: Examples of Chalcone Synthesis and Biological Activity
| Chalcone Precursors | Condensation Method | Biological Activity of Derivatives | Reference |
| 2-Acetylfuran and substituted benzaldehydes | Basic condensation | Efflux pump inhibition, anticancer activity | researchgate.net |
| 2-Chloro-1,8-naphthyridine carbaldehyde and various acetyl compounds | Claisen-Schmidt condensation | Antibacterial activity | ekb.eg |
| Pyrrole-based acetophenone and aromatic aldehydes | Claisen-Schmidt condensation | Inhibition of CYP1 isoforms | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity, researchers can identify key pharmacophoric features and design more effective drugs.
While specific SAR studies on derivatives of this compound are not extensively documented, general principles can be inferred from studies on related furan- and aniline-containing compounds. For instance, in a series of benzofuran (B130515) derivatives, the introduction of halogen atoms was found to significantly increase anticancer activity, likely due to the formation of halogen bonds with the biological target. nih.gov The position of the substituent on the aromatic ring is also critical. A study on 2-aminobenzophenone (B122507) derivatives as antimitotic agents revealed that the presence of an amino group at the ortho position of the benzophenone (B1666685) ring played an integral role in increasing growth inhibition. ncku.edu.tw
These findings suggest that systematic variation of substituents on both the furan and aniline rings of 3-(Furan-2-yl)aniline derivatives could lead to significant improvements in biological potency. For example, introducing electron-withdrawing or electron-donating groups at different positions of the aniline ring, or modifying the furan ring, could modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with a biological target.
Table 4: Impact of Substituents on Biological Activity in Related Compounds
| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |
| Benzofuran Derivatives | Halogen addition | Increased anticancer activity | nih.gov |
| 2-Aminobenzophenone Derivatives | ortho-Amino group on benzophenone ring | Increased growth inhibition | ncku.edu.tw |
| Pyridazinone-thiazole hybrids | Electron-withdrawing groups on phenyl ring | Higher seizure protection | nih.gov |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore of a series of active compounds is a key step in rational drug design. For derivatives of this compound, the key pharmacophoric features would likely include:
The furan ring: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-π stacking interactions.
The aniline ring: The amino group can act as a hydrogen bond donor, and the aromatic ring can engage in hydrophobic and π-π interactions.
By synthesizing a library of derivatives with systematic variations and evaluating their biological activity, it is possible to build a pharmacophore model. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with improved activity and selectivity.
Mechanistic Investigations of Biological Action of Derivatives
Understanding the precise mechanisms by which derivatives of 3-(furan-2-yl)aniline exert their biological effects is crucial for the development of targeted therapies. Investigations have focused on identifying the specific molecular targets they interact with, how they modulate enzyme and receptor activity, and the downstream cellular consequences. The furan moiety can influence reactivity and binding affinity, while the aniline portion can be modified to fine-tune interactions with protein residues.
Identifying the specific molecular targets of small molecules is a foundational step in drug discovery, clarifying their mode of action. nih.gov For derivatives based on the furan-aniline scaffold, several molecular targets have been identified, primarily in the context of anticancer and antimicrobial research.
One key target identified for furan-based derivatives is tubulin . nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Molecules that interfere with tubulin polymerization can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis, a common strategy for anticancer drugs. nih.govnih.gov In silico studies on furan-thiophene-based chalcones have shown binding to the colchicine (B1669291) binding site of tubulin. nih.gov
Another identified target, particularly for antimicrobial activity, is Glucosamine-6-phosphate (GlcN-6-P) synthase . nih.gov This enzyme is crucial in the biosynthesis of the bacterial cell wall. Its inhibition disrupts this pathway, leading to antimicrobial effects. nih.gov
For furan derivatives designed as neurological agents, the NMDA receptor glycine (B1666218) binding site has been a specific target. nih.gov Furthermore, the A2A adenosine (B11128) receptor (A2AAR) has been identified as a high-affinity target for several furan-containing compounds, making it a focus for treating conditions like Parkinson's disease and glioblastoma. tuni.fiscilit.com
The process of identifying these targets often involves techniques such as affinity-based pull-down methods, where a modified version of the small molecule is used to isolate its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov
Derivatives of the 3-(furan-2-yl)aniline scaffold have been shown to inhibit several key enzymes, which accounts for some of their observed biological activities. The furan ring can play a significant role in how these compounds interact with the active sites of enzymes.
Studies have demonstrated that furan derivatives can inhibit cytochrome P450 enzymes , which are involved in the metabolism of various drugs and endogenous compounds. A specific propenone derivative, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), was investigated for its metabolism and interaction with reductive enzymes. nih.gov This study revealed that FPP-3 is metabolized by carbonyl reductase (CBR) and other microsomal reductases in rat liver. nih.gov Inhibitors of CBR were found to significantly alter the metabolic pathway of FPP-3. nih.gov The same study also showed that FPP-3 reduction was marginally inhibited by a selective inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) . nih.gov
The table below summarizes key findings from enzyme inhibition studies involving furan-containing compounds.
| Compound/Derivative Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Furan Derivatives | Cytochrome P450 | General inhibition observed, affecting drug metabolism pathways. | |
| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Carbonyl Reductase (CBR) | FPP-3 is metabolized by cytosolic CBR. CBR inhibitors effectively blocked the formation of the M2 metabolite. | nih.gov |
| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | 11β-hydroxysteroid dehydrogenase (11β-HSD) | A selective inhibitor of 11β-HSD marginally inhibited the reduction of FPP-3. | nih.gov |
The furan-aniline scaffold has proven to be a valuable core for developing potent and selective receptor ligands, particularly for the A2A adenosine receptor (A2AAR). tuni.fiscilit.com A2AAR antagonists are of significant therapeutic interest for neurodegenerative diseases and cancer. tuni.fiscilit.com
Research into 2-amino-6-furan-2-yl-4-substituted nicotinonitriles demonstrated that the presence of a furan group, as opposed to a phenyl group, was beneficial for achieving high affinity for the A2AAR. scilit.com Two compounds from this series, LUF6050 and LUF6080, displayed very high affinity with Ki values of 1.4 nM and 1.0 nM, respectively. scilit.com
In a separate study focused on developing treatments for glioblastoma, a novel adenosine derivative, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (coded as ANR 672), also showed very high binding affinity for the A2AAR with a Ki of 1.02 ± 0.06 nM. tuni.fi This potent binding was shown to antagonize the receptor, leading to cancer cell death. tuni.fi The interaction involves hydrogen bonds and hydrophobic contacts within the receptor's binding pocket. tuni.fi
The table below presents data from receptor binding affinity studies for furan-based compounds.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| LUF6050 | A2A Adenosine Receptor | 1.4 nM | scilit.com |
| LUF6080 | A2A Adenosine Receptor | 1.0 nM | scilit.com |
| ANR 672 | A2A Adenosine Receptor | 1.02 ± 0.06 nM | tuni.fi |
Drug Design and Development Strategies Inspired by this compound Scaffolds
The 3-(furan-2-yl)aniline core structure is a "privileged scaffold," meaning it is capable of providing ligands for more than one type of biological target by making specific structural modifications. This versatility makes it an attractive starting point for drug design and development. nih.govucl.ac.uk
One key strategy involves using the furan-aniline scaffold as a foundation and systematically altering the substitution patterns on both the furan and aniline rings. For example, in the development of A2A adenosine receptor antagonists, researchers concluded that incorporating a furan group was more beneficial for high affinity than a phenyl group. scilit.com This led to the synthesis of a new class of compounds based on a 2-amino nicotinonitrile core with a furan substituent, resulting in nanomolar potency. scilit.com
Another design strategy focuses on creating hybrid molecules. For instance, furan-thiophene-based chalcones were designed to combine the structural features of furan and thiophene (B33073) with a chalcone linker to target tubulin and GlcN-6-P synthase for anticancer and antibacterial activities. nih.gov
Furthermore, the development of novel synthetic methods allows for greater diversity in the scaffolds themselves. A method for creating spiro furan-3(2H)-imine derivatives from the reaction of α,β-unsaturated ketones with aniline derivatives opens up new avenues for chemical space exploration. nih.gov This strategy involves a 1,4-addition of aniline followed by an intramolecular cyclization to produce a more complex, three-dimensional structure that can have unique biological properties. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict the reactivity of furan-containing compounds and guide the synthesis of novel derivatives. mdpi.com These approaches highlight how the fundamental 3-(furan-2-yl)aniline structure serves as an inspiring template for the rational design of new therapeutic agents.
Applications in Materials Science
Synthesis of Organic Electronic Materials Utilizing 3-(Furan-2-yl)aniline (B27489) Hydrochloride
The integration of furan (B31954) and aniline (B41778) components in one molecule provides a strong foundation for the synthesis of novel organic electronic materials. The furan unit is a well-known building block for organic semiconductors due to its electron-donating nature and rigid, planar structure which can facilitate intermolecular charge transport. researchgate.net Aniline and its polymeric form, polyaniline, are renowned for their electrical conductivity and environmental stability. researchgate.net
Precursors for Organic Light-Emitting Diodes (OLEDs)
While direct research on the application of 3-(Furan-2-yl)aniline hydrochloride as a precursor for Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the molecular structure suggests its potential. The furan-aniline scaffold can be chemically modified to create derivatives with tailored electronic properties suitable for OLED applications. For instance, the aniline nitrogen can be a site for attaching various aromatic groups to enhance the thermal stability and charge-transporting capabilities of the resulting molecule.
Derivatives of furan have been successfully incorporated into multifunctional semiconductor molecules for OLEDs. For example, a new semiconductor molecule, 2,7-diphenylbenzo researchgate.netresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a strongly emissive furan group, has been synthesized and used in OLEDs. These OLEDs exhibited blue emission with a maximum current efficiency of 2.96 cd A⁻¹ and an external quantum efficiency of 4.23%. researchgate.net This demonstrates the potential of furan-containing compounds in the development of efficient light-emitting materials.
Application in Organic Semiconductors and Transistors
The development of high-performance organic semiconductors is crucial for the advancement of organic field-effect transistors (OFETs). Furan-containing semiconductors have garnered significant interest due to their potential for high charge carrier mobility. researchgate.net The planar structure of the furan ring can promote strong π-π stacking in the solid state, which is essential for efficient charge transport.
Research on furan-based semiconductors has shown promising results. For instance, a quinoidal oligofuran has demonstrated a charge mobility of up to 7.7 cm²V⁻¹s⁻¹. researchgate.net Furthermore, copolymers incorporating furan and thiophene (B33073) units have been synthesized and their electrochemical properties studied, indicating their potential as active materials in electronic devices. researchgate.net While specific data for this compound is not available, the general performance of furan-based materials suggests that polymers or oligomers derived from it could exhibit valuable semiconductor properties. The aniline component could further enhance these properties by contributing to the delocalization of electrons along the polymer backbone.
Below is a table summarizing the performance of some representative furan-based organic semiconductors in OFETs.
| Furan-Based Semiconductor | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Quinoidal Oligofuran | Top-gate, bottom-contact | 7.7 | > 10⁶ |
| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene | Single-crystal OFET | 2.6 - 3.4 | Not Reported |
| Dithienothiophene-furan flanked diketopyrrolopyrrole polymer | Bottom-gate, bottom-contact | Not Reported | Not Reported |
This table presents data for furan-containing compounds to illustrate the potential of this class of materials, not specifically for materials derived from this compound.
Polymer Chemistry Applications of this compound Derivatives
The presence of a polymerizable aniline group and a functionalizable furan ring makes this compound a versatile monomer for polymer chemistry.
Monomer Development for Functional Polymers
3-(Furan-2-yl)aniline can serve as a monomer for the synthesis of functional polymers through the polymerization of the aniline unit. The resulting polyaniline derivative would feature a furan moiety on each repeating unit. These furan groups can act as sites for further chemical modifications, allowing for the tuning of the polymer's properties. For example, the furan ring can undergo Diels-Alder reactions, which can be used for cross-linking the polymer chains or for introducing new functional groups. ntu.edu.sg This approach allows for the creation of polymers with tailored solubility, thermal stability, and electronic properties.
Synthesis of Advanced Polymeric Materials with Tunable Properties
The copolymerization of furan and aniline has been shown to produce conducting polymers with properties that can be tuned by varying the monomer ratio. nih.gov A study on the chemical oxidative polymerization of furan and aniline demonstrated that the electrical conductivity of the resulting copolymer increases with a higher aniline content. nih.gov While polyfuran itself has low conductivity, doping with acids like HCl can significantly enhance it. nih.gov The copolymerization of furan with aniline offers a pathway to materials with intermediate and tunable conductivity.
The table below shows the effect of the furan/aniline molar ratio on the conductivity of the resulting copolymer.
| Furan/Aniline Molar Ratio | Copolymerization Yield (%) | Conductivity (S/cm) |
| 100/0 | 75 | 1.0 x 10⁻¹¹ |
| 80/20 | 50 | 2.5 x 10⁻⁹ |
| 60/40 | 35 | 1.3 x 10⁻⁷ |
| 40/60 | 45 | 8.0 x 10⁻⁶ |
| 20/80 | 60 | 5.0 x 10⁻⁴ |
| 0/100 | 85 | 1.2 x 10⁻² |
Data adapted from a study on the copolymerization of furan and aniline, illustrating the tunability of properties in furan-aniline copolymers. nih.gov
Optical and Photophysical Properties of Materials Derived from this compound
Materials derived from this compound are expected to possess interesting optical and photophysical properties due to the conjugated system formed by the furan and aniline rings. The extent of conjugation and the resulting electronic transitions will be influenced by the polymer chain length and the nature of any substituents.
The UV-Vis absorption spectra of furan-containing compounds typically show absorption bands corresponding to π → π* transitions. For example, substituted 5-phenyl-2-furonitriles exhibit absorption maxima in the range of 290-330 nm. bldpharm.com The incorporation of these units into a polymer chain is expected to lead to a red-shift in the absorption spectrum due to the extended conjugation.
The photoluminescence properties of polyaniline derivatives can be tuned by modifying their chemical structure. researchgate.net Copolymers of aniline with substituted anilines have been shown to exhibit fluorescence, with the emission wavelength being dependent on the composition of the copolymer. researchgate.net It is plausible that polymers derived from 3-(Furan-2-yl)aniline would also exhibit fluorescence, with the furan ring potentially influencing the emission color and quantum efficiency. The study of the photophysical properties of such polymers could reveal their suitability for applications in fluorescent sensors or light-emitting devices.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on 3-(Furan-2-yl)aniline (B27489) Hydrochloride and its Reactivity
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While direct DFT studies on 3-(Furan-2-yl)aniline hydrochloride are not extensively published, research on closely related furan- and aniline-containing compounds provides a strong basis for understanding its properties.
Studies on molecules like (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, which shares the furan-phenyl linkage, have been performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set to determine key electronic parameters. epstem.netdergipark.org.tr These calculations are crucial for understanding molecular stability, reactivity, and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distribution indicate the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. epstem.netdergipark.org.tr
Table 1: Calculated Electronic Properties of a Related Furan-Phenyl Compound (Data based on (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one) epstem.netdergipark.org.tr
| Parameter | Value | Method/Basis Set |
| HOMO Energy | -0.22 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.08 eV | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 0.14 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.33 Debye | DFT/B3LYP/6-311++G(d,p) |
This interactive table provides data for a structurally related compound, illustrating the types of parameters obtained from DFT calculations.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the plausible mechanisms of chemical reactions. DFT studies on the reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid (TfOH) have shown that the reaction proceeds through superelectrophilic activation. mdpi.com According to these DFT and NMR studies, the reaction involves the formation of O,C-diprotonated species as key reactive intermediates. mdpi.com
By calculating the energies of potential intermediates and transition states, researchers can determine the most likely reaction pathway. This predictive capability is essential for optimizing reaction conditions and guiding the synthesis of new derivatives. For a molecule like this compound, such studies could predict its behavior in electrophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules in a simulated environment, such as in a solvent, which is crucial for understanding conformational flexibility. nih.gov
For this compound, MD simulations could reveal the preferred rotational conformations (torsional angles) around the single bonds connecting the furan (B31954) and phenyl rings, and the phenyl and amine groups. This is critical because the three-dimensional shape of a molecule often dictates its biological activity. A conformational analysis of the related (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one using DFT has identified stable syn and anti conformers based on the orientation around the C9-C10 single bond. dergipark.org.tr MD simulations would further explore the stability of these conformers in a dynamic aqueous environment and the transitions between them. nih.gov
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening large libraries of compounds against a biological target.
Derivatives of 3-(furan-2-yl)aniline have been investigated for their potential as antimicrobial and anticancer agents. Molecular docking studies on novel furan-derived chalcones have been used to explore their binding affinity to glucosamine-6-phosphate synthase (GlcN-6-P), a target enzyme for antimicrobial agents. mdpi.com These studies identify key interactions, such as hydrogen bonds, between the ligand and amino acid residues in the active site of the enzyme, and calculate a binding energy that correlates with inhibitory activity. mdpi.com For this compound, docking could be used to screen for potential protein targets and to understand the structural basis of its activity.
Table 2: Molecular Docking Results for Furan-Derived Chalcones against Glucosamine-6-Phosphate Synthase mdpi.com
| Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki, µM) | Interacting Residues |
| Chalcone (B49325) 2a | -7.91 | 1.60 | Ser303, Ser401, Gln348 |
| Chalcone 2h | -8.31 | 0.0008 | Not specified |
| Pyrazoline 3d | Not specified | 2.96 | Not specified |
This interactive table summarizes docking results for related furan compounds, demonstrating how binding affinity and key interactions are evaluated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to optimize lead compounds in drug discovery.
For a class of compounds like 3-anilino derivatives, a 3D-QSAR study can be performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSIA). nih.gov In such a study, a training set of molecules with known activities is aligned, and their steric and electrostatic fields are calculated. A statistically significant model is then generated, which can be visualized using contour maps. These maps highlight regions where, for example, bulky groups or electropositive charge would increase or decrease activity. This information provides a clear roadmap for designing new derivatives with enhanced potency. nih.gov A QSAR study on derivatives of 3-(furan-2-yl)aniline would be a powerful tool for developing compounds with optimized biological activity.
Predictive Modeling for Synthetic Pathways and Product Outcomes
Beyond studying existing molecules, theoretical chemistry can predict the outcomes of chemical reactions, guiding synthetic strategy. As seen in the investigation of reaction mechanisms, calculating the relative energies of intermediates and transition states for competing pathways allows chemists to predict the major product. mdpi.com
For instance, understanding that the hydroarylation of furan derivatives proceeds through a specific O,C-diprotonated dication allows for the prediction that arenes will add to a specific position on the molecule under superelectrophilic conditions. mdpi.com This predictive power saves significant time and resources in the lab by avoiding synthetic routes that are computationally predicted to be unfavorable or to lead to undesired byproducts. This approach could be applied to predict the products of various functionalizations of the 3-(furan-2-yl)aniline scaffold.
Analytical Methodologies for Characterization and Purity Assessment
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Furan-2-yl)aniline (B27489) hydrochloride, providing detailed information about its atomic arrangement and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR would be utilized to characterize 3-(Furan-2-yl)aniline hydrochloride.
For the free base, 3-(Furan-2-yl)aniline, the proton (¹H) NMR spectrum would reveal distinct signals for each of the aromatic protons on both the aniline (B41778) and furan (B31954) rings, as well as the amine (-NH₂) protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide information on the electronic environment and connectivity of the protons. The formation of the hydrochloride salt would cause a downfield shift in the signals of the nearby protons due to the protonation of the amine group to form an anilinium ion (-NH₃⁺).
Table 1: Predicted NMR Data for 3-(Furan-2-yl)aniline This table is based on general principles and data for analogous structures, as specific experimental data for this compound is not readily available. The solvent used would significantly influence the chemical shifts.
| Analysis | Predicted Observations |
| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of δ 6.0-7.5 ppm) and the aniline ring protons (typically δ 6.5-7.5 ppm). The amine protons would appear as a broad singlet. In the hydrochloride salt, the -NH₃⁺ protons would be shifted downfield. |
| ¹³C NMR | Resonances for the furan ring carbons (around δ 105-145 ppm) and the aniline ring carbons (around δ 115-150 ppm). The carbon atom attached to the nitrogen (C-3 of the aniline ring) and the carbon linking the two rings (C-2 of the furan ring) would have characteristic chemical shifts. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrations include the N-H stretching of the anilinium salt, which would differ from the N-H stretching of the free amine. Aromatic C-H and C=C stretching vibrations from both the furan and benzene (B151609) rings would be prominent. The C-O-C stretching of the furan ring is also a key diagnostic peak. Monitoring for the absence of impurities, such as starting materials from synthesis, is also a critical application of FT-IR.
Table 2: General FT-IR Data for Aromatic Amines and Furans This table presents typical absorption ranges for the functional groups expected in this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Anilinium ion) | 2800 - 3200 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch (Aromatic amine) | 1250 - 1360 |
| C-O-C Stretch (Furan) | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. For this compound, the analysis would typically be performed on the free base, 3-(Furan-2-yl)aniline (C₁₀H₉NO, M.W. 159.18 g/mol ). matrix-fine-chemicals.com
The mass spectrum would show a molecular ion peak [M]⁺ at m/z 159. The fragmentation pattern would yield characteristic ions resulting from the cleavage of the molecule, which helps to confirm the structure. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental composition. Predicted data suggests a prominent [M+H]⁺ ion at m/z 160.07570. uni.lu
Table 3: Predicted Mass Spectrometry Data for 3-(Furan-2-yl)aniline
| Ion Type | Predicted m/z |
| [M]⁺ | 159.07 |
| [M+H]⁺ | 160.08 |
| [M+Na]⁺ | 182.06 |
Chromatographic Methods for Purity Determination and Separation
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid to improve peak shape for the amine).
The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high purity sample would show a single major peak with a consistent retention time. This method is also effective for separating isomers, which can be a challenge due to their similar polarities.
Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds. While this compound itself is a salt and thus not very volatile, the analysis can be performed on its more volatile free base, 3-(Furan-2-yl)aniline. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. Standard GC methods for aniline derivatives often use a fused silica (B1680970) column. epa.gov For furan analysis, an HP-5MS column is commonly used. researchgate.net
Table 5: General GC-MS Parameters for Analysis of Aniline and Furan Derivatives
| Parameter | Typical Condition |
| Column | HP-5MS or similar (e.g., SE-54 Fused Silica), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 80°C, ramp to 280°C |
| MS Detector | Electron Ionization (EI), scanning a mass range of m/z 50-550 |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions. For the synthesis of 3-(Furan-2-yl)aniline, which may be formed via reactions such as a Suzuki-Miyaura coupling between an appropriate aniline derivative and a furan boronic acid, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product.
The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For compounds like 3-(Furan-2-yl)aniline, silica gel is a common stationary phase. acs.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.
The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. In a typical synthesis, the starting materials will have distinct Rf values from the product. By comparing the spots from the reaction mixture to reference spots of the starting materials, a chemist can track the reaction's progression. The reaction is considered complete when the spots corresponding to the starting materials have disappeared and a new spot, representing the 3-(Furan-2-yl)aniline product, is prominent.
Visualization of the spots on the TLC plate is achieved through various methods. Given the aromatic nature of the furan and aniline rings, the compound is UV active and can be visualized under a UV lamp, typically at 254 nm. acs.org Additionally, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups, such as the furan moiety. acs.org A more specific visualization for the aniline group involves using a cinnamaldehyde (B126680) solution, which reacts with aromatic primary amines to produce a distinctly colored spot on the TLC plate. researchgate.net
Table 1: Representative TLC Parameters for Monitoring the Synthesis of 3-(Furan-2-yl)aniline
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates. acs.org |
| Mobile Phase | A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. The exact ratio is determined experimentally to achieve optimal separation (typically an Rf of 0.3-0.5 for the product). |
| Application | Diluted reaction mixture and reference standards of starting materials are spotted on the baseline of the TLC plate. |
| Interpretation | The reaction is monitored for the disappearance of starting material spots and the appearance of a new product spot with a different Rf value. |
| Visualization | 1. UV Light (254 nm). acs.org 2. Potassium Permanganate (KMnO₄) stain. acs.org 3. Cinnamaldehyde stain for specific detection of the primary aromatic amine. researchgate.net |
Elemental Analysis for Stoichiometric Confirmation
Elemental Analysis (EA) is a destructive analytical technique that provides the mass percentages of the individual elements (typically Carbon, Hydrogen, Nitrogen, Sulfur, and Halogens) within a compound. It is a cornerstone of chemical characterization, serving as a fundamental method to confirm the empirical and molecular formula of a newly synthesized substance. For this compound, EA is used to verify that the stoichiometric composition of the purified product matches the theoretical values calculated from its molecular formula.
The molecular formula for 3-(Furan-2-yl)aniline is C₁₀H₉NO. matrix-fine-chemicals.com When prepared as its hydrochloride salt to enhance stability and solubility, a molecule of hydrogen chloride (HCl) is incorporated, leading to the molecular formula C₁₀H₁₀ClNO. From this formula, the precise theoretical percentage of each element can be calculated.
A small, accurately weighed sample of the purified this compound is combusted in a specialized instrument known as an elemental analyzer. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the calculation of the elemental percentages in the original sample.
For the compound to be considered pure and its identity confirmed, the experimentally determined percentages must align closely with the theoretically calculated values. In academic and industrial research, an acceptable deviation is typically within ±0.4% of the calculated value. researchgate.net This close correlation provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₀ClNO)
| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 61.39 |
| Hydrogen | H | 1.008 | 5.15 |
| Chlorine | Cl | 35.453 | 18.12 |
| Nitrogen | N | 14.007 | 7.16 |
| Oxygen | O | 15.999 | 8.18 |
| Total | 195.64 g/mol | 100.00 |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable synthetic methods for producing 3-(Furan-2-yl)aniline (B27489) and its derivatives is a primary area of future research. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2-furylboronic acid and 3-bromoaniline (B18343), have proven effective, there is a continuous drive to explore more economical and environmentally benign alternatives.
Future investigations will likely focus on:
Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on iron, copper, or zinc to replace precious metals like palladium. For instance, iron-catalyzed cross-coupling reactions are gaining traction due to the low cost and low toxicity of iron.
C-H Activation: Direct C-H functionalization of furan (B31954) and aniline (B41778) precursors represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The implementation of continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Three-Component Reactions: Designing one-pot, three-component reactions that bring together the furan, aniline, and a third component can significantly streamline the synthesis of more complex derivatives. beilstein-journals.org A study on the synthesis of m-hetarylanilines demonstrated the formation of meta-substituted anilines from substituted 1,3-diketones and amines in a sequence of aldol-type reactions. beilstein-journals.org
A comparative look at different synthetic approaches is presented below:
| Synthetic Method | Catalyst/Reagents | Advantages | Challenges |
| Suzuki-Miyaura Coupling | Palladium catalysts, 2-furylboronic acid, 3-bromoaniline | High yields and purity | Use of expensive and potentially toxic palladium |
| Earth-Abundant Metal Catalysis | Iron, copper, or zinc catalysts | Cost-effective, environmentally friendly | May require optimization of reaction conditions |
| C-H Activation | Transition metal catalysts | Atom-economical, reduces waste | Can suffer from regioselectivity issues |
| Flow Chemistry | Continuous flow reactors | Enhanced control, scalability, and safety | Initial setup costs can be high |
| Three-Component Reactions | Various catalysts and starting materials | Increased efficiency, molecular diversity | Requires careful design and optimization |
Development of Next-Generation Bioactive Compounds
The furan and aniline moieties are present in numerous biologically active compounds, suggesting that 3-(Furan-2-yl)aniline hydrochloride could serve as a valuable scaffold for the development of novel therapeutics. shareok.org The furan ring is a key component in many drugs, including antibacterial and antiviral agents. mdpi.com
Future research in this area will likely involve:
Antimicrobial Agents: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com Further structural modifications of the 3-(Furan-2-yl)aniline core could lead to the discovery of more potent and selective antimicrobial drugs.
Anticancer Agents: Many anticancer drugs contain aromatic amine and heterocyclic motifs. The potential of 3-(Furan-2-yl)aniline derivatives as anticancer agents could be explored through screening against various cancer cell lines and by investigating their mechanisms of action, such as the inhibition of P-glycoprotein mediated multidrug resistance. nih.gov
Enzyme Inhibitors: The ability of the furan and aniline groups to participate in hydrogen bonding and π-π stacking interactions makes them suitable for targeting the active sites of enzymes. This could lead to the development of inhibitors for a wide range of enzymes implicated in disease.
Advanced Materials Design with Enhanced Performance
The unique electronic and structural properties of the furan and aniline components of this compound make it an attractive building block for the creation of advanced materials.
Potential areas of exploration include:
Conducting Polymers: Polyaniline is a well-known conducting polymer. The incorporation of the furan moiety into a polyaniline backbone could modulate its electronic properties, leading to materials with tailored conductivity, stability, and processability for applications in sensors, electronic devices, and corrosion protection.
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of 3-(Furan-2-yl)aniline suggests its potential use as a component in organic light-emitting diodes. By modifying the substituents on the aniline and furan rings, the emission color and efficiency of the resulting materials could be fine-tuned.
High-Performance Resins and Composites: Furan-based resins are known for their excellent thermal stability and chemical resistance. mdpi.com Incorporating the aniline functionality could enhance the cross-linking capabilities and adhesion properties of these resins, leading to the development of high-performance composites for demanding applications.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound is no exception.
Future research will benefit from:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties and bioactivity of novel derivatives of 3-(Furan-2-yl)aniline, thereby accelerating the discovery of promising candidates. fnasjournals.comscitechdaily.com These models can help prioritize which compounds to synthesize and test, saving time and resources. scitechdaily.com
Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules based on the 3-(Furan-2-yl)aniline scaffold. nih.gov These tools can analyze vast reaction databases to propose novel and effective synthetic pathways.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties based on the 3-(Furan-2-yl)aniline core. This approach has the potential to unlock novel chemical space and lead to the discovery of truly innovative compounds.
The synergy between experimental chemistry and computational modeling will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Q. Basic Characterization
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan C2-H at δ 6.3–6.5 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water mobile phase) .
Q. Advanced Analysis
- X-ray Crystallography : Resolves π-stacking interactions between furan and aromatic rings, critical for understanding solid-state stability .
- Mass Spectrometry (HRMS) : Detects trace impurities (e.g., oxidation byproducts like furan-2-carboxylic acid) .
How can researchers reconcile contradictory reports on biological activity in structural analogs?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : MIC values vary with bacterial strain (e.g., E. coli vs. S. aureus) .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the aniline ring enhance activity, while bulky groups (e.g., tert-butyl) reduce membrane permeability .
Methodological Recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .
What strategies mitigate side reactions during electrophilic substitution of the furan ring?
Common Issues : Bromination or nitration may lead to over-substitution or ring opening.
Solutions :
- Directed Ortho-Metallation : Use LDA to deprotonate the furan C3-H, directing electrophiles to C5 .
- Low-Temperature Conditions : Perform reactions at –20°C to suppress competing pathways .
How does steric hindrance from the furan moiety influence reactivity in cross-coupling reactions?
The furan ring induces steric hindrance, reducing efficacy in Buchwald-Hartwig aminations. Workarounds :
- Ligand Optimization : Bulky ligands (XPhos) improve Pd-catalyzed coupling yields by 30–40% .
- Microwave Irradiation : Accelerates reaction kinetics, minimizing side product formation .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Approach :
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cytochrome P450) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Key Reactivity Pathways
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Furan-2-carboxylic acid |
| Reduction | H₂, Pd/C, ethanol | 3-(Furan-2-yl)cyclohexylamine |
| Bromination | Br₂, FeBr₃, 0°C | 5-Bromo-furan derivative |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
